1-(5-Bromopyridin-2-yl)pyrrolidin-2-one
CAS No.: 928775-04-6
Cat. No.: VC3372779
Molecular Formula: C9H9BrN2O
Molecular Weight: 241.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 928775-04-6 |
|---|---|
| Molecular Formula | C9H9BrN2O |
| Molecular Weight | 241.08 g/mol |
| IUPAC Name | 1-(5-bromopyridin-2-yl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C9H9BrN2O/c10-7-3-4-8(11-6-7)12-5-1-2-9(12)13/h3-4,6H,1-2,5H2 |
| Standard InChI Key | BZJQQRCFYKSQKX-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1)C2=NC=C(C=C2)Br |
| Canonical SMILES | C1CC(=O)N(C1)C2=NC=C(C=C2)Br |
Introduction
Chemical Structure and Identification
1-(5-Bromopyridin-2-yl)pyrrolidin-2-one is a heterocyclic organic compound that combines a pyrrolidinone ring with a brominated pyridine moiety. The compound features a pyrrolidin-2-one (γ-lactam) core structure with a 5-bromopyridin-2-yl substituent at the nitrogen position. This structural arrangement creates a molecule with interesting chemical and potentially biological properties.
Molecular Information
The compound is characterized by the following chemical identifiers:
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Molecular Weight: Approximately 240.99 g/mol (calculated from formula)
Structural Representations
The structural representation of 1-(5-Bromopyridin-2-yl)pyrrolidin-2-one can be expressed through various notations:
The compound contains a 5-membered γ-lactam ring (pyrrolidin-2-one) connected to a 6-membered pyridine ring that contains a bromine atom at the 5-position. The nitrogen of the pyrrolidine ring is directly attached to the 2-position of the pyridine ring, creating a specific spatial arrangement that may influence its chemical reactivity and potential biological interactions.
Physical and Chemical Properties
Understanding the physical and chemical properties of 1-(5-Bromopyridin-2-yl)pyrrolidin-2-one is crucial for evaluating its potential applications and handling requirements.
Physical Properties
The physical state of 1-(5-Bromopyridin-2-yl)pyrrolidin-2-one at room temperature is expected to be a solid, based on the properties of similar heterocyclic compounds containing pyrrolidinone and bromopyridine moieties.
Spectroscopic Properties
The compound exhibits unique spectroscopic characteristics that allow for its identification and analysis. The predicted collision cross-section data from mass spectrometry provides valuable information for analytical characterization:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 240.99710 | 148.5 |
| [M+Na]+ | 262.97904 | 151.7 |
| [M+NH4]+ | 258.02364 | 153.0 |
| [M+K]+ | 278.95298 | 152.7 |
| [M-H]- | 238.98254 | 149.2 |
| [M+Na-2H]- | 260.96449 | 151.9 |
| [M]+ | 239.98927 | 147.8 |
| [M]- | 239.99037 | 147.8 |
These collision cross-section values can assist in the identification and characterization of the compound using ion mobility mass spectrometry techniques .
Structural Relationships and Comparisons
To better understand the characteristics of 1-(5-Bromopyridin-2-yl)pyrrolidin-2-one, it is valuable to examine related compounds and structural analogs.
Comparison with Related Compounds
A structurally similar compound found in the research data is 5-(5-bromopyridin-2-yl)-1-methylpyrrolidin-2-one . This analog differs by having the pyridine ring attached at the 5-position of the pyrrolidinone ring rather than at the nitrogen, and it contains an additional methyl group on the pyrrolidinone nitrogen.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| 1-(5-Bromopyridin-2-yl)pyrrolidin-2-one | C9H9BrN2O | 240.99 | Pyridine attached to pyrrolidinone N |
| 5-(5-Bromopyridin-2-yl)-1-methylpyrrolidin-2-one | C10H11BrN2O | 255.11 | Pyridine at C-5 of pyrrolidinone; methyl on N |
The difference in connectivity and substitution patterns between these compounds likely results in distinct chemical reactivity and potential biological activities.
The γ-Lactam Scaffold in Medicinal Chemistry
The γ-lactam (pyrrolidin-2-one) scaffold present in our target compound is a component of many biologically active molecules, both natural and synthetic, including approved drugs . This structural motif appears in compounds that demonstrate various biological activities:
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Inhibitors of histone deacetylases 5 and 6
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Cannabinoid receptor 1 (CB1) antagonists
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Cyclin-dependent kinase inhibitors
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Tankyrase inhibitors
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Glutaminyl cyclase inhibitors
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Glucagon receptor antagonists
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Dual orexin receptor antagonists
The presence of this pharmacologically relevant scaffold in 1-(5-Bromopyridin-2-yl)pyrrolidin-2-one suggests potential for biological activity, though specific activities would need to be experimentally determined.
Analytical Characterization
The analytical characterization of 1-(5-Bromopyridin-2-yl)pyrrolidin-2-one is essential for confirming its identity and purity in both research and development contexts.
Mass Spectrometry
As indicated in the collision cross-section data, the compound can be detected by mass spectrometry with various adducts . The molecular ion [M+H]+ with an m/z of 240.99710 represents a characteristic marker for this compound in LC-MS analyses.
Predicted Properties
Based on its structural features, several physicochemical properties can be predicted:
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LogP: The compound likely exhibits moderate lipophilicity due to the balance between the polar pyrrolidinone group and the hydrophobic bromopyridine moiety
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pKa: The pyridine nitrogen would be expected to act as a weak base
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Hydrogen bonding: The carbonyl oxygen of the pyrrolidinone group can act as a hydrogen bond acceptor
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Solubility: Likely moderate solubility in polar organic solvents such as dichloromethane, chloroform, and dimethylsulfoxide
These predicted properties are important considerations for synthetic approaches, purification methods, and formulation development.
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